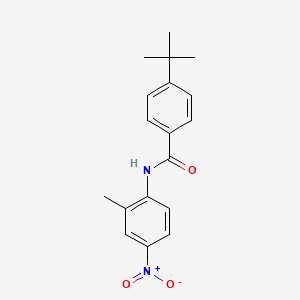

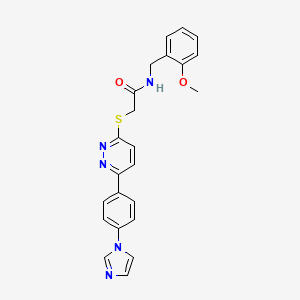

![molecular formula C11H24N2O B2508067 1-[3-(Terc-butoxi)propil]piperazina CAS No. 1364914-08-8](/img/structure/B2508067.png)

1-[3-(Terc-butoxi)propil]piperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[3-(Tert-butoxy)propyl]piperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and material science. The tert-butoxy group in the compound indicates the presence of a tert-butyl ether substituent, which can influence the physical and chemical properties of the molecule.

Synthesis Analysis

The synthesis of piperazine derivatives often involves condensation reactions, Mannich reactions, and other methods of functionalization. For instance, the preparation of a related compound, 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone], was achieved through aminoalkylation by Mannich reaction followed by oxidation . Another example is the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods highlight the versatility of piperazine chemistry in introducing various functional groups to the core structure.

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the molecular structure of piperazine derivatives. For example, the molecular structure of a hydrolysis product of a piperazine derivative was established by XRD . The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, showing typical bond lengths and angles for this type of compound . The molecular structure of these compounds can significantly influence their physical properties and reactivity.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including hydrolysis, amination, and others, to form new compounds with potential biological activities. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination, which is an important intermediate for the synthesis of biologically active compounds . The reactivity of the piperazine ring and its substituents plays a crucial role in the synthesis of diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of tert-butoxy groups and other substituents can affect the solubility, melting point, and stability of these compounds. For example, the crystal structure of a piperazine derivative can lead to different intermolecular interactions, which in turn influence the compound's melting point and solubility . Additionally, the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be studied using density functional theory (DFT) to understand the reactivity of these compounds .

Aplicaciones Científicas De Investigación

Síntesis Orgánica

“1-[3-(Terc-butoxi)propil]piperazina” se puede utilizar en la síntesis orgánica . Es un compuesto versátil que se puede usar para introducir el grupo terc-butoxicarbonilo en una variedad de compuestos orgánicos .

Reacciones Químicas en Microreactores de Flujo

Este compuesto se ha utilizado en el desarrollo de un método para la introducción directa del grupo terc-butoxicarbonilo en varios compuestos orgánicos utilizando sistemas de microreactores de flujo . Se encontró que el proceso de flujo era más eficiente y versátil en comparación con el proceso por lotes .

Ciencia de Materiales

En el campo de la ciencia de materiales, “this compound” podría utilizarse en el desarrollo de nuevos materiales . Sus propiedades únicas podrían contribuir a la creación de materiales con características específicas.

Cromatografía

En cromatografía, “this compound” podría utilizarse potencialmente como componente de la fase móvil o como agente de derivatización .

Química Analítica

“this compound” podría utilizarse en química analítica, posiblemente como reactivo o estándar para la calibración .

Investigación Farmacéutica

En la investigación farmacéutica, “this compound” podría utilizarse potencialmente en la síntesis de nuevos fármacos o como bloque de construcción en la química medicinal .

Safety and Hazards

Propiedades

IUPAC Name |

1-[3-[(2-methylpropan-2-yl)oxy]propyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-11(2,3)14-10-4-7-13-8-5-12-6-9-13/h12H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOIYLJCIJRNLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCN1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2507984.png)

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2507985.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507987.png)

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2507992.png)

![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)

![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)

![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)